![molecular formula C10H13NO2 B1502999 Methyl 2-(5-amino-2-methylphenyl)acetate CAS No. 850449-93-3](/img/structure/B1502999.png)
Methyl 2-(5-amino-2-methylphenyl)acetate
Overview
Description
Scientific Research Applications
Pharmacology
Methyl 2-(5-amino-2-methylphenyl)acetate: shows promise in pharmacological research due to its structural properties. It has a high gastrointestinal absorption rate and is BBB permeant, indicating potential for central nervous system activity . Its inhibitory action on CYP1A2 can be explored for drug-drug interaction studies .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in reactions at the benzylic position, which is pivotal for constructing complex molecules . Its potential for creating novel organometallic compounds through reactions like Suzuki or Stille couplings could be investigated further.
Analytical Chemistry
The compound’s properties, such as solubility and molar refractivity, make it an interesting candidate for analytical chemistry applications. It could be used as a standard or reference compound in chromatographic analysis and mass spectrometry .
Industrial Applications
While primarily used for research, this compound has potential industrial applications, especially in the bulk manufacturing of pharmaceuticals and fine chemicals. Its role in custom synthesis and sourcing could be crucial for the development of cost-effective industrial processes .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5-amino-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKUNVMYMRJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675434 | |
Record name | Methyl (5-amino-2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-amino-2-methylphenyl)acetate | |
CAS RN |
850449-93-3 | |
Record name | Methyl (5-amino-2-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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